REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:14][Mg]Br.CCOCC.[Cl-].[NH4+]>CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([O:10][CH3:11])=[C:6]([CH:7]([OH:8])[CH3:14])[CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.69 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)OC)OC
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
33 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (590 mL, 1.77 mol) over 1 hour 20 minutes with the reaction temperature at 33° C
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
rose from 11 to 28° C
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed with ammonium chloride solution (500 mL) and TBME (250 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated to an orange yellow thick oil
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=C(C1)C(C)O)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |